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Odorranain-P1b antimicrobial peptide

Cat. No.: B1577245
Attention: For research use only. Not for human or veterinary use.
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Description

Identification from Biological Sources

Odorranain-NR was identified from the skin secretions of the diskless odorous frog, Odorrana grahami. nih.govresearchgate.net This amphibian species, widely distributed in the southwest of China, is recognized as a rich source of a diverse array of antimicrobial peptides (AMPs). researchgate.net These peptides are key components of the frog's innate immune system, providing a first line of defense against pathogenic microorganisms in their environment. The skin secretions, which contain a complex mixture of bioactive molecules, are collected to isolate and study these peptides.

Methodologies for Peptide Isolation and Purification

The isolation and purification of antimicrobial peptides from frog skin secretions typically involves a multi-step process combining different chromatographic techniques. While the specific parameters for the purification of odorranain-NR are not detailed in the available literature abstracts, the general methodology can be outlined.

Initially, the collected skin secretions are often subjected to a preliminary separation step, such as gel filtration chromatography. This technique separates molecules based on their size. The fractions containing peptides of interest are then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC separates peptides based on their hydrophobicity, yielding highly purified samples of individual peptides like odorranain-NR.

Primary Sequence Determination and Analysis

The primary structure, or amino acid sequence, of odorranain-NR was determined to be a 23-residue peptide. nih.gov The sequence is as follows:

GLLSGILGAGKHIVCGLTGCAKA nih.gov

This sequence was likely determined using a combination of automated Edman degradation and mass spectrometry, standard techniques for peptide sequencing.

Table 1: Primary Amino Acid Sequence of Odorranain-NR
PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1GlycineG
2Leucine (B10760876)L
3LeucineL
4SerineS
5GlycineG
6IsoleucineI
7LeucineL
8GlycineG
9AlanineA
10GlycineG
11Lysine (B10760008)K
12HistidineH
13IsoleucineI
14ValineV
15CysteineC
16GlycineG
17LeucineL
18ThreonineT
19GlycineG
20CysteineC
21AlanineA
22LysineK
23AlanineA

Post-Translational Modifications

Odorranain-NR features a significant post-translational modification in the form of an intramolecular disulfide bond. nih.gov This covalent linkage is formed between the thiol groups of the two cysteine residues present in the peptide sequence at positions 15 and 20. This disulfide bridge creates a cyclic hexapeptide segment within the C-terminal region of the peptide. nih.govresearchgate.net The formation of disulfide bonds is a crucial post-translational modification for many peptides and proteins, as it imposes conformational constraints and often enhances structural stability and biological activity. In the case of odorranain-NR, this disulfide-bridged structure is a key characteristic. nih.gov

Properties

bioactivity

Antimicrobial

sequence

VIPFVASVAAEMMQHVYCAASKKC

Origin of Product

United States

Structural Biology and Structure Activity Relationship Studies

Secondary and Tertiary Structural Elucidation

The three-dimensional structure of an antimicrobial peptide is critical to its biological activity. For many amphibian AMPs, a common structural motif is the amphipathic α-helix, which they form upon interacting with bacterial membranes. nih.gov While specific high-resolution structural data for Odorranain-P1b is not extensively detailed in the available literature, its structural characteristics can be inferred from studies of closely related peptides and computational predictions.

Peptides in the odorranain family, discovered in the skin of frogs like Odorrana grahami, are known to adopt amphipathic helical structures. nih.gov This conformation is characterized by a spatial separation of hydrophobic and hydrophilic amino acid residues, which is crucial for their interaction with and disruption of microbial cell membranes. Computational tools, such as AlphaFold, have been used to predict the 3D structures of related peptides like Odorranain-P1e, suggesting a likely helical conformation for members of the Odorranain-P1 subfamily. uniprot.org

Furthermore, studies on other amphibian peptides, such as plasticins, reveal a degree of structural malleability. nih.gov These peptides can exist in various conformational states, including destabilized helices, β-hairpins, β-sheets, or disordered states, depending on the environment. nih.gov It is plausible that Odorranain-P1b also exhibits such conformational plasticity, adopting its bioactive α-helical or other secondary structures upon encountering the lipid bilayer of a target microorganism. The primary sequence of a protein ultimately dictates its three-dimensional tertiary structure through interactions between amino acid residues that may be distant in the linear sequence. nih.gov

Structural Feature Inferred Characteristics for Odorranain-P1b Basis of Inference
Secondary Structure Predominantly α-helical in a membrane-mimetic environment. Potential for β-turn or random coil regions.General characteristic of amphibian AMPs nih.gov; structural predictions for related peptides. uniprot.org
Tertiary Structure A distinct three-dimensional fold that brings distant residues into proximity. nih.govFundamental principle of protein structure. nih.gov
Conformational Plasticity May adopt different structures depending on the solvent and presence of membranes.Studies on related amphibian peptides like plasticins. nih.gov

Role of Specific Amino Acid Residues in Antimicrobial Activity

The specific amino acid sequence of an AMP is the primary determinant of its antimicrobial potency and spectrum. The substitution of even a single amino acid can significantly alter its biological activity. nih.gov In the Odorranain family, certain residues and motifs have been identified as being particularly important.

For instance, a novel antimicrobial peptide, odorranain-NR, also from Odorrana grahami, possesses an unusual intramolecular disulfide-bridged hexapeptide segment and a distinct C-terminal -AKA fragment, which differentiates it from other peptide families and contributes to its specific activity profile. nih.govresearchgate.net While the precise sequence of Odorranain-P1b dictates its unique properties, the general principles of amino acid contribution to activity are well-established.

Cationic residues, such as lysine (B10760008) (K) and arginine (R), are crucial for the initial electrostatic attraction to the negatively charged bacterial membranes. nih.gov Hydrophobic residues, like leucine (B10760876) (L), isoleucine (I), and tryptophan (W), are essential for inserting into and disrupting the lipid bilayer. mdpi.com The strategic placement of these residues to create an amphipathic structure is a hallmark of many potent AMPs. Studies on synthetic AMPs have shown that modifying the sequence to enhance the amphipathic profile can significantly increase antimicrobial activity. plos.org

The importance of specific residues is further highlighted by studies where substitutions are made. For example, replacing lysine residues with other cationic amino acids can affect the stability of the secondary structure and its resistance to proteases. nih.gov Therefore, the specific arrangement and type of amino acid residues in Odorranain-P1b are finely tuned to provide its characteristic antimicrobial action.

Amino Acid Type General Role in Antimicrobial Activity Potential Significance in Odorranain-P1b
Cationic (e.g., Lysine, Arginine) Electrostatic attraction to bacterial membranes.Facilitates initial binding to target microorganisms.
Hydrophobic (e.g., Leucine, Isoleucine) Insertion into and disruption of the lipid bilayer.Drives membrane perturbation and lysis.
Cysteine Formation of disulfide bridges.Can provide structural stability, as seen in odorranain-NR. nih.govresearchgate.net
Glycine Confers flexibility to the peptide backbone.May allow for conformational changes necessary for activity. mdpi.com

Influence of Net Charge, Hydrophobicity, and Amphipathicity on Activity

The antimicrobial activity of peptides like Odorranain-P1b is profoundly influenced by their physicochemical properties, primarily their net positive charge, hydrophobicity, and amphipathicity. um.edu.mymdpi.com These properties are not independent and their interplay determines the peptide's efficacy and selectivity.

Net Charge: Most antimicrobial peptides have a net positive charge, typically ranging from +2 to +9, which facilitates their initial interaction with the anionic components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. um.edu.mymdpi.com Increasing the net positive charge can enhance this electrostatic attraction and, consequently, the antimicrobial activity. mdpi.com However, an excessively high charge can also lead to increased toxicity towards host cells. nih.gov

Hydrophobicity: This property, conferred by the presence of non-polar amino acid residues, governs the peptide's ability to partition into the hydrophobic core of the microbial membrane. um.edu.mynih.gov An increase in hydrophobicity often correlates with stronger antimicrobial action. nih.gov However, similar to net charge, excessive hydrophobicity can result in a loss of selectivity and increased lysis of host cells, such as red blood cells (hemolytic activity). um.edu.my Thus, an optimal balance of hydrophobicity is crucial for therapeutic potential.

Amphipathicity: This refers to the spatial arrangement of hydrophilic and hydrophobic residues on opposite sides of the peptide's secondary structure, such as an α-helix or β-sheet. plos.org This amphipathic nature is fundamental for the mechanism of action of many AMPs, allowing them to interact with both the aqueous environment and the lipidic membrane. plos.orgnih.gov A well-defined amphipathic structure is often more important for antimicrobial activity than high hydrophobicity alone. plos.org Enhancing the amphipathic profile of a peptide has been shown to significantly boost its antimicrobial efficacy. plos.org

Physicochemical Property Influence on Antimicrobial Activity Relevance to Odorranain-P1b
Net Positive Charge Mediates binding to negatively charged bacterial membranes. mdpi.comA key factor for initial targeting of microbial cells.
Hydrophobicity Facilitates insertion into the lipid bilayer. um.edu.mynih.govEssential for membrane disruption, but must be balanced to maintain selectivity. um.edu.my
Amphipathicity Enables interaction with both aqueous and lipid environments, driving membrane perturbation. plos.orgnih.govA critical structural feature for the lytic mechanism of action.

Conformational Dynamics and Stability in Simulated Biological Milieu

The biological activity of Odorranain-P1b is not solely dependent on a static structure but also on its conformational dynamics and stability in different biological environments. The transition from an aqueous solution to a membrane interface is a critical step where the peptide adopts its active conformation.

Studies on related amphibian peptides, like the plasticins, have demonstrated significant structural malleability. nih.gov In aqueous solution, these peptides may exist in a disordered or random coil state. However, upon encountering a membrane-mimetic environment, such as micelles or lipid vesicles, they fold into more ordered structures like α-helices or β-sheets. nih.gov This induced folding is a key event in their mechanism of action.

The stability of this folded conformation can influence the peptide's antimicrobial potency. Interestingly, for some peptides, a pre-formed stable structure in solution, such as a β-hairpin, might act as a "conformational lock," preventing a switch to a more active α-helical structure at the membrane, thereby reducing its efficiency. nih.gov This suggests that a certain degree of flexibility is advantageous.

Molecular dynamics simulations and spectroscopic techniques like circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy are powerful tools to study these conformational transitions. nih.govnih.gov For instance, CD spectroscopy can monitor the change from a random coil to an α-helical structure in the presence of membrane-mimicking agents. While specific data for Odorranain-P1b is limited, the principles derived from studies of other odorranains and amphibian AMPs suggest that its activity is intrinsically linked to its ability to undergo a conformational switch in the presence of bacterial membranes, leading to a stable, membrane-disrupting structure. nih.gov

Biological Activities and Spectrum of Action in Vitro and Pre Clinical Investigations

Broad-Spectrum Antimicrobial Efficacy

The odorranain family of peptides, to which Odorranain-P1b belongs, is recognized for its extensive antimicrobial capabilities, demonstrating inhibitory effects against a variety of microorganisms. researchgate.net This broad-spectrum action is a characteristic feature of many amphibian-derived AMPs.

While specific minimum inhibitory concentration (MIC) data for Odorranain-P1b against a comprehensive panel of Gram-positive bacteria is not extensively detailed in publicly available research, the broader odorranain family exhibits significant activity against these types of pathogens. For instance, related odorranain peptides have shown efficacy against bacteria such as Staphylococcus aureus. researchgate.net The general activity of the odorranain peptide family suggests that Odorranain-P1b likely contributes to the frog's defense against Gram-positive bacterial infections.

Similar to its action against Gram-positive bacteria, the Odorranain peptide family demonstrates activity against Gram-negative bacteria. researchgate.net One member of the family, Odorranain-NR, was found to be an exception, showing no activity against Escherichia coli (ATCC 25922). nih.gov However, another variant, Odorranain-HP, was effective against E. coli. karishmakaushiklab.com This variability within the family highlights the importance of specific testing for each peptide. Detailed MIC values for Odorranain-P1b against a range of Gram-negative pathogens are a subject for further specific investigation.

The antifungal potential of the odorranain peptide family has also been established, with demonstrated activity against fungal species. researchgate.net For example, some odorranain peptides have been tested against Candida albicans, a common human fungal pathogen. semanticscholar.org This suggests that Odorranain-P1b may also possess antifungal properties, contributing to the frog's ability to resist fungal colonization and infections.

Activity Against Specific Clinically Relevant Microorganisms

Research has highlighted the potential of odorranain peptides against clinically significant microorganisms. For example, four antimicrobial peptides from Odorrana grahami were found to be effective in vitro against several resistant bacterial strains, including methicillin-resistant coagulase-negative Staphylococcus (MRSCN) and penicillin-resistant Streptococcus pneumoniae (PRSP). fx361.com Another peptide from this family, Odorranain-HP, has demonstrated activity against Helicobacter pylori, a bacterium linked to various gastric diseases. karishmakaushiklab.com While direct data for Odorranain-P1b against a wide range of clinical isolates is not yet available, the performance of its familial counterparts suggests a promising area for future research.

Non-Antimicrobial Biological Functions

Beyond their direct antimicrobial actions, many AMPs exhibit a range of other biological activities, including protease inhibition, antioxidant effects, and immunomodulation.

Research into the skin secretions of frogs from the Odorrana genus has revealed the presence of peptides with protease inhibitory activity. researchgate.net Specifically, a study on Odorrana margaretae identified a peptide, margaratain-B1, that showed a potential inhibitory effect on TNF-α production induced by LPS and, along with margaratain-A1, could increase the release of IL-8, suggesting immunomodulatory roles. researchgate.net Furthermore, another peptide from this frog, odorranain-M-OM, exhibited concentration-dependent antioxidant activity. researchgate.net While these functions have been identified in related peptides from the same genus, specific studies are required to determine if Odorranain-P1b possesses similar protease inhibitory, antioxidant, or immunomodulatory capabilities.

Mechanisms of Antimicrobial Action

Interaction with Microbial Cell Membranes

The primary and most widely documented mode of action for amphibian antimicrobial peptides, including the Odorranain family, is the disruption of the microbial cell membrane. nih.govnih.gov This interaction is a rapid process initiated by electrostatic attraction, leading to a cascade of events that compromise the membrane's function as a selective barrier. cosmeticsdesign.com

A key outcome of the peptide-membrane interaction is the permeabilization of the lipid bilayer, often through the formation of pores. rsc.orgplos.org While the precise model for Odorranain-P1b has not been individually detailed, the mechanisms for related peptides from O. grahami include direct pore formation. researchgate.net General models for such cationic AMPs include the "barrel-stave" model, where peptides aggregate to form a channel through the membrane, and the "toroidal pore" or "carpet" model, where peptides bind to the membrane surface, disrupt the lipid packing, and induce the formation of transient pores that allow leakage of cellular contents. nih.gov This permeabilizing action is a common mode of action for many antimicrobial peptides. rsc.org

Studies using transmission electron microscopy on the antimicrobial peptides from Odorrana grahami have provided visual evidence of severe damage to microbial cells. researchgate.netnih.gov These investigations show that the peptides can cause a catastrophic loss of membrane integrity. researchgate.net Observed effects include the formation of lamellar mesosome-like structures and, in some cases, the complete peeling off of the cell wall, leading to cell lysis. researchgate.net This physical disruption is a direct result of the peptide accumulating on and inserting into the bacterial membrane. cosmeticsdesign.com

**Table 1: Observed Mechanistic Actions of Antimicrobial Peptides from *Odorrana grahami***

Mechanism Category Specific Observation Reference
Membrane Interaction Forming lamellar mesosome-like structures researchgate.net
Membrane Interaction Peeling off the cell walls researchgate.net
Membrane Interaction Forming pores researchgate.net
Intracellular Action Inducing DNA condensation researchgate.net

The initial contact between cationic AMPs like Odorranain-P1b and a bacterial cell is governed by electrostatic forces. nih.gov The vast majority of antimicrobial peptides have a net positive charge, which facilitates a strong attraction to the negatively charged components abundant in bacterial membranes, such as phosphatidylglycerol and lipopolysaccharides (LPS) in Gram-negative bacteria. cosmeticsdesign.comqub.ac.uk This electrostatic interaction is crucial as it concentrates the peptides on the microbial surface, a necessary first step before membrane insertion and disruption can occur. qub.ac.uk This charge-based targeting also contributes to the peptides' selectivity for microbial cells over the typically zwitterionic membranes of host cells.

Intracellular Targets and Biochemical Interference

Beyond membrane disruption, a growing body of evidence shows that many antimicrobial peptides can translocate across the microbial membrane to engage with internal cellular targets. nih.govncku.edu.tw This dual-action capability makes them particularly effective. Peptides from Odorrana grahami have been shown to possess such intracellular mechanisms. researchgate.net

Once inside the cell, some AMPs can interfere with fundamental processes like nucleic acid synthesis. ncku.edu.tw A significant finding for the peptides from Odorrana grahami is their ability to induce the condensation of DNA. researchgate.netresearchgate.net This action would physically obstruct the cellular machinery responsible for transcription and replication, effectively halting the production of essential proteins and preventing cell division. By targeting and compacting nucleic acids, the peptide can shut down the microbe's central dogma processes.

Another established intracellular mechanism for certain classes of AMPs is the inhibition of protein synthesis. ncku.edu.tw This can occur through direct binding to the ribosome, the cellular machinery responsible for translating mRNA into protein. nih.gov While membrane permeabilization and DNA condensation are the specifically documented mechanisms for the Odorrana grahami peptide mixture, it is a known mechanism for other translocating AMPs. nih.govnih.gov By halting protein synthesis, these peptides can quickly arrest bacterial growth and viability.

Table 2: Mentioned Chemical Compounds

Compound Name
Odorranain-P1b
Odorranain-P1a
Lipopolysaccharides

Disruption of Essential Metabolic Pathways

While the primary mechanisms of action for many antimicrobial peptides involve direct physical disruption of the cell membrane, the potential for interference with crucial intracellular metabolic pathways represents another avenue for inhibiting microbial growth. Antimicrobial peptides can translocate across the cell membrane without causing immediate lysis and then interact with internal targets. researchgate.net This can include the inhibition of enzymes essential for metabolic processes, disruption of protein synthesis, or interference with nucleic acid replication.

However, specific research detailing the direct disruption of essential metabolic pathways by Odorranain-P1b is not extensively documented in the current scientific literature. The majority of studies on peptides from Odorrana grahami have focused on their potent membrane-disrupting activities. While it is plausible that Odorranain-P1b could have intracellular targets related to metabolic function post-membrane translocation, dedicated studies to elucidate these specific interactions are required. General research on other antimicrobial peptides has shown that after entering the cell, they can interfere with vital processes such as the synthesis of the cell wall, nucleic acids, and proteins, or inhibit the activity of key metabolic enzymes.

Diversity in Antimicrobial Mechanisms Depending on Target Microorganism

A significant characteristic of the antimicrobial peptides derived from Odorrana grahami is the diversity of their mechanisms of action, which appear to be tailored to the specific type of microorganism encountered. researchgate.netnih.gov This versatility enhances their effectiveness as a broad-spectrum defense system.

Investigations into various Odorranain peptides have revealed that their antimicrobial functions are exerted through several distinct means, contingent on the target pathogen. nih.govmdpi.com For instance, studies on the related peptide Odorranain-NR have demonstrated through transmission electron microscopy that it employs different strategies to neutralize different microorganisms. researchgate.netnih.gov

The observed mechanisms for the broader family of Odorrana grahami peptides include:

Membrane Permeabilization: Creating pores or channels in the microbial cell membrane, leading to leakage of essential cellular contents.

Cell Wall Disruption: Causing the peeling or disintegration of the bacterial cell wall.

Formation of Lamellar Mesosome-like Structures: Inducing structural abnormalities within the cell.

DNA Condensation: Interacting with intracellular components like DNA, leading to its condensation and inactivation. nih.gov

This functional plasticity suggests that Odorranain-P1b, as part of this diverse peptide arsenal (B13267), likely also exhibits varied mechanisms of action. The specific mode of action employed would depend on the biochemical and structural properties of the target microorganism's cell envelope and internal environment. Peptides from Odorrana grahami have demonstrated broad-spectrum activity against both wild-type and resistant strains of pathogenic bacteria, further highlighting the efficacy of their adaptable antimicrobial strategies. nih.gov

Below is a table summarizing the observed antimicrobial mechanisms for the family of peptides from Odorrana grahami, to which Odorranain-P1b belongs.

Mechanism of Action Description Target Microorganism Type
Membrane PermeabilizationFormation of pores or channels leading to leakage of cytoplasmic content.Gram-positive and Gram-negative Bacteria, Fungi
Cell Wall DisruptionDegradation or peeling of the protective outer cell wall.Bacteria
DNA Condensation/LeakageBinding to and condensing intracellular DNA or causing its leakage. researchgate.netBacteria
Structural DeformitiesInducing the formation of abnormal internal structures like mesosomes. nih.govBacteria

Biosynthesis, Gene Expression, and Molecular Evolution

Precursor Peptide Processing and Maturation Pathways

The biosynthesis of Odorranain-P1b, like other amphibian antimicrobial peptides (AMPs), involves the creation of a precursor protein that undergoes a series of modifications to become a mature, active peptide. These precursors typically have a tripartite structure consisting of an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature antimicrobial peptide. researchgate.net The signal peptide acts as a guide, directing the precursor to the secretory pathway.

Following the signal peptide is an acidic spacer domain. This region is thought to play a role in preventing the mature peptide from exhibiting its antimicrobial activity prematurely within the host's cells, which could be toxic. The final step in the maturation process is the enzymatic cleavage at a specific processing site, typically a Lys-Arg or Lys-Lys pair, which releases the active antimicrobial peptide. nih.gov For instance, cDNA clones of various Odorranain peptides, such as odorranain-MISa, reveal this conserved architecture of a signal peptide, an N-terminal acidic spacer, and a processing site leading to the mature peptide. sci-hub.box

Genetic Analysis and Cloning of cDNA Sequences Encoding Odorranain Peptides

The genetic basis of Odorranain peptides has been extensively studied through the cloning and analysis of their corresponding complementary DNA (cDNA). These studies have been instrumental in revealing the diversity and structure of these peptides. A notable example is the "shotgun" cDNA cloning approach used to identify novel antimicrobial peptides from the skin of Odorrana ishikawae. This method utilized a highly conserved region found upstream of the start codon in the cDNA of previously identified AMPs to discover 13 new cDNAs encoding various dermal peptides, including a member of the odorranain family, odorranain-MISa. nih.gov

Furthermore, extensive peptidomic and genomic analyses of the skin secretions of Odorrana grahami have led to the characterization of a vast number of cDNA sequences for antimicrobial peptides. In one study, 372 cDNA sequences were identified from a single frog, encoding 107 novel antimicrobial peptides, which were categorized into 30 distinct groups, 24 of which were new. researchgate.net This highlights the remarkable genetic diversity of AMPs within a single amphibian species. The analysis of these cDNAs has shown that while the mature peptide sequences are highly variable, the preproregions of the precursors are remarkably conserved. researchgate.net

The table below summarizes the characteristics of precursor proteins for selected Odorranain peptides, illustrating the common structural features.

Precursor FeatureDescriptionReference
Signal Peptide An N-terminal sequence of approximately 22 amino acids that directs the precursor to the secretory pathway. researchgate.net
Acidic Spacer A region following the signal peptide, rich in acidic amino acids (aspartic acid, glutamic acid), that keeps the mature peptide inactive. nih.gov
Processing Site A specific amino acid pair (e.g., Lys-Arg) that is recognized and cleaved by enzymes to release the mature peptide. nih.gov
Mature Peptide The C-terminal region that becomes the active antimicrobial peptide after cleavage. researchgate.netnih.gov

Diversity and Evolutionary Patterns of Odorranain Peptides within Amphibian Lineages

The Odorranain peptides are part of the vast and diverse arsenal (B13267) of antimicrobial peptides found in amphibians. The genus Odorrana is particularly noted for its exceptional diversity of AMPs. sci-hub.box This diversity is thought to be a result of various evolutionary mechanisms acting on the genes encoding these peptides.

The evolution of anuran AMPs, including Odorranains, is characterized by a pattern of convergent evolution, where different lineages have independently evolved similar signal peptide motifs in their AMP precursors. researchgate.net Within the Odorrana lineage, which diverged from its closest relatives in the early Miocene or late Oligocene, there has been a significant accumulation of new lineages from the middle Miocene through the Pleistocene. researchgate.net This period of diversification likely contributed to the expansion and variation of their AMP families.

The primary drivers of this diversity are believed to be point mutations, insertions, deletions, and the "shuffling" of oligonucleotide sequences. researchgate.net This genetic plasticity allows for the rapid evolution of new peptides. The strong positive selection observed in the mature peptide-coding regions of many amphibian AMP genes suggests an evolutionary arms race with a diverse and ever-changing microbial environment. mdpi.com In contrast, the signal peptide and acidic pro-region domains are generally more conserved, indicating their critical and constrained functional roles in peptide biosynthesis and processing.

Transcriptional Regulation and Environmental Influences on Expression Profiles

The expression of antimicrobial peptides in amphibians is a dynamic process influenced by various internal and external factors. While the precise transcriptional regulation mechanisms for Odorranain-P1b are not yet fully elucidated, studies on other amphibian AMPs provide valuable insights. The production of these peptides is a key component of the innate immune system, and their expression can be upregulated in response to injury or infection.

Environmental stressors are also known to modulate the expression of amphibian AMPs. For instance, exposure to elevated levels of ultraviolet (UV) radiation, a reality for high-altitude species like Odorrana andersonii, has been linked to a rich diversity of antioxidant peptides, which may have evolved from AMPs and often retain some antimicrobial activity. mdpi.com This suggests a link between environmental pressures and the evolution and expression of these defensive peptides.

Furthermore, the presence of pathogens can directly influence the expression profiles of AMPs. Studies have shown that experimental infections can alter the composition and quantity of AMPs secreted onto the frog's skin. asm.org This inducible response underscores the critical role of these peptides in actively combating microbial threats. The regulation of AMP gene expression is a crucial area of research for understanding how amphibians adapt to their environments and defend against diseases.

Peptide Engineering and Design Strategies for Odorranain P1b Analogs

Rational Design Principles for Enhanced Antimicrobial Potency

The foundation of creating more effective Odorranain-P1b analogs lies in the application of rational design principles. This approach leverages an understanding of the peptide's structure-activity relationship (SAR) to make targeted modifications that are predicted to enhance its antimicrobial capabilities. Key physicochemical properties such as amphipathicity, hydrophobicity, and net positive charge are crucial determinants of an AMP's function. nih.govnih.gov

Rational design often begins with computational modeling to predict how changes in the amino acid sequence will affect the peptide's three-dimensional structure and its interaction with bacterial membranes. mdpi.comrsc.org For instance, increasing the net positive charge of a peptide can enhance its initial electrostatic attraction to the negatively charged bacterial cell surface, a critical first step in its mechanism of action. nih.gov Similarly, optimizing the hydrophobic moment can lead to more effective membrane disruption. mdpi.com

By analyzing the primary sequence and predicted secondary structure of Odorranain-P1b, researchers can identify key regions for modification. The goal is to create analogs that exhibit a more favorable balance of these properties, leading to increased potency against a broad spectrum of pathogens. nih.govmdpi.com

Sequence Modifications and Amino Acid Substitutions (e.g., D-Amino Acids, Non-Natural Amino Acids)

One of the most direct methods for engineering Odorranain-P1b analogs is through the modification of its amino acid sequence. This can involve the substitution of existing amino acids with others that may confer advantageous properties.

D-Amino Acid Substitution: A significant challenge for peptide-based therapeutics is their rapid degradation by host proteases, which are stereospecific for L-amino acids. qub.ac.uk By strategically substituting L-amino acids with their D-enantiomers, it is possible to create Odorranain-P1b analogs that are resistant to proteolytic cleavage. qub.ac.uk This enhanced stability can lead to a longer circulatory half-life and sustained antimicrobial activity. While this strategy can be highly effective, it is crucial to ensure that the incorporation of D-amino acids does not negatively impact the peptide's antimicrobial potency or lead to undesirable changes in its secondary structure.

The following table provides a conceptual overview of potential amino acid substitutions in Odorranain-P1b and their intended effects, based on general principles of AMP design.

Modification Type Example Substitution Intended Effect Supporting Rationale
D-Amino AcidReplace L-Lysine with D-LysineIncreased Proteolytic StabilityResistance to trypsin-like proteases that recognize L-Lysine. qub.ac.uk
Non-Natural Amino AcidReplace Leucine (B10760876) with NaphthylalanineEnhanced Hydrophobicity and Membrane InteractionThe bulky aromatic side chain can improve membrane penetration. researchgate.net
Charge EnhancementReplace Alanine with Lysine (B10760008)Increased CationicityStronger electrostatic attraction to negatively charged bacterial membranes. mdpi.com

Structural Modifications (e.g., Cyclization, Peptidomimetics)

Cyclization: The cyclization of peptides, either through head-to-tail, side-chain to side-chain, or other strategies, can confer remarkable stability. nih.govnih.gov A cyclic structure can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. nih.gov This pre-organization can lead to higher binding affinity and increased antimicrobial potency. Furthermore, the cyclic backbone is often more resistant to exonucleases and some endonucleases, thereby enhancing the peptide's half-life in biological systems. qub.ac.uk

Peptidomimetics: Peptidomimetics are compounds that mimic the three-dimensional structure and functional properties of peptides but are composed of non-peptidic backbones. nih.gov This approach can be used to create Odorranain-P1b analogs that retain the essential pharmacophoric elements for antimicrobial activity while being completely resistant to proteolysis. nih.gov The design of peptidomimetics is a complex undertaking that often requires significant synthetic chemistry efforts, but it holds the promise of developing highly stable and potent therapeutic agents.

Strategies for Enhancing Proteolytic Stability and Resistance to Degradation

A primary hurdle in the clinical development of antimicrobial peptides is their susceptibility to degradation by proteases present in the body. nih.govresearchgate.netnih.gov Several strategies, some of which have been mentioned earlier, are specifically aimed at overcoming this limitation for Odorranain-P1b analogs.

The replacement of protease-labile amino acid residues with more resistant ones is a common and effective strategy. For example, if a particular arginine or lysine residue is identified as a primary cleavage site for trypsin-like proteases, it can be substituted with a non-natural amino acid like α-amino-3-guanidino-propionic acid (Agp), which retains the positive charge but is not recognized by these enzymes. nih.gov

Terminal modifications, such as N-terminal acetylation and C-terminal amidation, can also protect against degradation by exopeptidases. nih.gov These modifications are often straightforward to implement during solid-phase peptide synthesis and can significantly improve the in vivo stability of the peptide.

The table below summarizes key strategies to enhance the proteolytic stability of Odorranain-P1b analogs.

Strategy Description Primary Advantage
D-Amino Acid SubstitutionIncorporation of D-amino acids at or near protease cleavage sites. qub.ac.ukHigh resistance to a broad range of proteases.
Non-Natural Amino Acid IncorporationUse of synthetic amino acids that are not recognized by proteases. nih.govCan also be used to fine-tune other properties like potency and solubility.
CyclizationFormation of a cyclic peptide backbone. nih.govConfers resistance to both endo- and exopeptidases.
Terminal ModificationsAcetylation of the N-terminus and/or amidation of the C-terminus. nih.govProtects against degradation by exopeptidases.
PeptidomimeticsDesign of non-peptidic molecules that mimic the peptide's structure. nih.govComplete resistance to proteolytic degradation.

By employing these advanced engineering and design strategies, it is anticipated that the therapeutic potential of Odorranain-P1b can be significantly enhanced, paving the way for the development of a new generation of potent and stable antimicrobial agents.

Synergistic Approaches with Conventional Antimicrobials

Combination Strategies with Traditional Antibiotics against Drug-Resistant Pathogens

Currently, there is a lack of specific research in the public domain detailing combination strategies of Odorranain-P1b with traditional antibiotics against drug-resistant pathogens. While the concept of using antimicrobial peptides in tandem with conventional antibiotics is a well-explored area of study, specific data on Odorranain-P1b is not available in the reviewed literature. The general principle of such a strategy is to combine the different mechanisms of action of the peptide and the antibiotic to achieve a greater antimicrobial effect and to lower the concentrations of each agent required, thereby potentially reducing toxicity and slowing the development of resistance.

Mechanistic Basis of Synergistic Interactions (e.g., Enhanced Membrane Permeabilization)

The precise mechanistic basis for any synergistic interaction involving Odorranain-P1b and conventional antibiotics remains unelucidated due to a lack of specific studies. However, based on the known mechanisms of other antimicrobial peptides, it can be hypothesized that a primary mechanism would be enhanced membrane permeabilization. nih.gov Antimicrobial peptides often act by disrupting the bacterial cell membrane. nih.gov This disruption can create pores or channels in the membrane, thereby increasing its permeability. nih.govnih.gov Such an increase in permeability would facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. frontiersin.orgnih.gov This enhanced uptake is a common basis for synergy between AMPs and antibiotics. frontiersin.orgnih.gov

Impact on Circumventing and Reducing Antimicrobial Resistance Development

The potential impact of Odorranain-P1b in circumventing and reducing the development of antimicrobial resistance through synergistic approaches is currently theoretical, as no specific studies have been published on this topic. In general, the combination of two antimicrobial agents with different modes of action can reduce the likelihood of resistance emerging. nih.gov Bacteria would need to develop resistance mechanisms to both agents simultaneously, which is a less probable event. nih.gov By using an antimicrobial peptide like Odorranain-P1b to permeabilize the bacterial membrane, the efficacy of the conventional antibiotic could be restored against strains that have developed resistance through mechanisms that limit drug uptake, such as altered membrane proteins or efflux pumps. nih.gov Furthermore, the use of combination therapy may allow for lower doses of both the peptide and the antibiotic, which can reduce the selective pressure that drives the evolution of resistance. eurekalert.org

Biotechnological Production and Expression Systems

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide production, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. mdpi.com This method simplifies the purification process at each step, as excess reagents and by-products can be washed away while the peptide remains attached to the solid phase. mdpi.com For a cationic antimicrobial peptide like Odorranain-P1b, specific considerations within the SPPS framework are crucial for a successful synthesis.

The most common strategy employed is the Fmoc/tBu approach. researchgate.net In this method, the N-terminus of the growing peptide chain is temporarily protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed before the addition of the next amino acid. The reactive side chains of the amino acids are protected by more stable groups, such as tert-butyl (tBu), which are only removed at the final cleavage step.

The SPPS Cycle for Odorranain-P1b would typically involve:

Resin Selection and First Amino Acid Attachment: The synthesis begins by attaching the C-terminal amino acid of Odorranain-P1b to a suitable solid support, such as a Rink Amide resin, which will yield a C-terminally amidated peptide upon final cleavage.

Deprotection: The Fmoc protecting group from the attached amino acid is removed, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.net

Washing: The resin is thoroughly washed to remove the piperidine and by-products.

Coupling: The next Fmoc-protected amino acid in the Odorranain-P1b sequence is activated by a coupling reagent (e.g., HBTU, TBTU) and added to the resin, forming a new peptide bond. researchgate.net The completeness of this reaction is critical and can be monitored using tests like the Kaiser test.

Washing: The resin is washed again to remove excess reagents and soluble by-products.

This cycle is repeated for each amino acid in the Odorranain-P1b sequence. Some Odorranain family peptides, such as odorranain-NR, contain cysteine residues that form intramolecular disulfide bridges. nih.gov If Odorranain-P1b also contains such features, an orthogonal protection strategy for the cysteine side chains is required to ensure the correct formation of the disulfide bond after the main chain is assembled. researchgate.net

Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. nih.gov

Table 1: Key Reagents in Solid-Phase Peptide Synthesis (SPPS) of Odorranain-P1b

Component Function Common Examples
Solid Support (Resin) Insoluble anchor for the growing peptide chain.Rink Amide Resin, Wang Resin
Nα-Protecting Group Temporarily protects the N-terminus of the amino acid.Fmoc (9-fluorenylmethoxycarbonyl)
Side-Chain Protecting Groups Protects reactive amino acid side chains during synthesis.tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (Trityl)
Coupling Reagents Activates the carboxylic acid group for peptide bond formation.HBTU, HATU, TBTU, DIC
Deprotection Reagent Removes the Nα-Fmoc group.Piperidine in DMF
Cleavage Reagent Cleaves the completed peptide from the resin and removes side-chain protecting groups.Trifluoroacetic Acid (TFA)

Recombinant Expression in Heterologous Systems (e.g.,Pichia pastoris)

For large-scale production, recombinant expression is often more cost-effective than chemical synthesis. The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is a widely used and highly successful host system for producing heterologous proteins, including antimicrobial peptides. nih.govanuram.org Its advantages include rapid growth to high cell densities, a strong and tightly regulated alcohol oxidase 1 (AOX1) promoter, and the ability to secrete the recombinant peptide into the culture medium, which simplifies purification. youtube.com

The expression of the related peptide, Odorranain-C1, has been successfully achieved in P. pastoris. nih.gov A similar strategy would be applied for Odorranain-P1b.

Steps for Recombinant Expression of Odorranain-P1b in Pichia pastoris :

Gene Synthesis and Codon Optimization: The DNA sequence encoding the Odorranain-P1b peptide is designed. To enhance expression levels in yeast, the codons are optimized to match the codon usage preference of P. pastoris.

Vector Construction: The synthesized gene is cloned into a P. pastoris expression vector, such as pPICZαA. This vector typically includes the AOX1 promoter for methanol-inducible expression, a secretion signal (like the α-mating factor from Saccharomyces cerevisiae) to direct the peptide out of the cell, and often a polyhistidine (His)-tag to facilitate purification. researchgate.net

Transformation: The recombinant plasmid is linearized and transformed into P. pastoris cells (e.g., strain X-33) via electroporation. The vector integrates into the yeast's genome, creating a stable expression strain.

Screening and Selection: Transformed yeast colonies are screened for successful integration and high expression levels.

Fermentation and Induction: The selected high-producing clone is grown in a fermenter to a high cell density using a glycerol-based medium. Subsequently, expression of Odorranain-P1b is induced by switching the feed to methanol. nih.gov Optimal conditions for induction, such as temperature, pH, and methanol concentration, must be determined to maximize yield. nih.gov

Harvesting: Since the peptide is secreted, the culture medium containing Odorranain-P1b is separated from the yeast cells by centrifugation. researchgate.net

This system has been shown to produce correctly folded and functional antimicrobial peptides, making it a highly viable option for producing Odorranain-P1b. nih.govnih.gov

Table 2: Comparison of Production Methods for Odorranain-P1b

Parameter Solid-Phase Peptide Synthesis (SPPS) Recombinant Expression (P. pastoris)
Principle Stepwise chemical addition of amino acids.Biological synthesis via a host organism.
Peptide Length Best for short to medium peptides (typically < 50 amino acids).Suitable for peptides and large proteins.
Yield Milligram to gram scale.Milligram to kilogram scale, highly scalable.
Cost High, due to expensive reagents and solvents.Lower for large-scale production.
Purity of Crude Product Variable, may contain deletion or truncated sequences.Can be high in the secretion medium, but host proteins are contaminants.
Post-Translational Modifications Can incorporate unnatural amino acids; disulfide bonds require specific strategies.Can perform some post-translational modifications like disulfide bond formation.
Production Time Relatively fast for a single, small-scale synthesis.Longer initial setup (cloning, screening), but faster for large batches.

Purification and Characterization of Synthetic and Recombinant Odorranain-P1b

Whether produced synthetically or recombinantly, Odorranain-P1b must be purified to a high degree and its identity and structure confirmed.

Purification: The primary method for purifying both synthetic and recombinant peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent (like acetonitrile) in water, often with TFA as an ion-pairing agent. nih.gov Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.

For recombinant Odorranain-P1b expressed with a His-tag, an initial purification step using affinity chromatography (e.g., Nickel-NTA) can be highly effective. nih.gov The culture supernatant is passed through the column, the His-tagged peptide binds, contaminants are washed away, and the peptide is then eluted. This is often followed by a final polishing step with RP-HPLC.

Another rapid and inexpensive method that can be used for initial cleanup of synthetic peptides is Solid-Phase Extraction (SPE) , which functions on similar principles to HPLC but is faster and uses disposable cartridges. mdpi.comresearchgate.net

Characterization: Once purified, the peptide must be thoroughly characterized to confirm its identity and structural integrity.

Mass Spectrometry (MS): This is the most crucial technique for confirming the identity of the peptide. dtic.mil Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are used to measure the molecular weight of the peptide with high accuracy. The observed mass should match the theoretically calculated mass of Odorranain-P1b, confirming that the correct sequence has been synthesized or expressed. dtic.mil

Analytical RP-HPLC: This is used to assess the purity of the final product. The peptide is run on an analytical column, and purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified and compared to the expected composition from the Odorranain-P1b sequence.

Circular Dichroism (CD) Spectroscopy: This method is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) in different environments (e.g., in aqueous solution vs. a membrane-mimicking environment). Many antimicrobial peptides, including the related Odorranain-C1, adopt an α-helical structure, which is often crucial for their function. nih.gov

Computational Modeling and Bioinformatics in Odorranain P1b Research

Predictive Modeling for Peptide Design and Optimization

The process often begins with a known AMP, such as Odorranain-P1b, as a template. Researchers use computational simulations to introduce systematic mutations to the peptide sequence. nih.gov These alterations can involve changing the peptide's net charge, which is crucial for its initial attraction to negatively charged bacterial membranes, or modifying the size of its hydrophobic face to improve membrane disruption. nih.govnih.gov For instance, increasing the net charge can boost antimicrobial efficacy, but only up to a certain point before it potentially interferes with the peptide's structural stability. nih.gov By simulating dozens of potential variants, these models can identify mutations that confer greater stability to the pore-forming structures that peptides create in membranes. nih.gov

A key finding from these modeling studies is that pore-forming ability, while critical, is not the sole determinant of antimicrobial potency. nih.govnih.gov The peptide's affinity for the target bacterial membrane must be optimized concurrently. nih.govnih.gov Predictive models help balance these factors, guiding the design of peptides that not only form stable pores but also bind effectively and selectively to bacterial cells over host cells. nih.gov This dual optimization has led to the design of synthetic peptides with submicromolar efficacy against antibiotic-resistant bacteria and low cytotoxicity. nih.gov

Table 1: Parameters in Predictive Modeling for AMP Optimization

Parameter for OptimizationDescriptionModeling GoalSupporting Evidence
Net Positive ChargeThe overall electrical charge of the peptide, determined by its amino acid composition (e.g., Lysine (B10760008), Arginine).Enhance initial electrostatic attraction to anionic bacterial membranes. An optimal charge threshold must be found to avoid compromising structural stability.Increasing net charge has been reported to improve antimicrobial efficacy up to a peptide-specific threshold. nih.gov
Amphipathicity/HydrophobicityThe spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues, often forming distinct faces on a helical peptide.Optimize membrane insertion and disruption. The size and nature of the hydrophobic face can be tuned for selective membrane lysis.Designing variants with changes in the size of the hydrophobic helical face led to a continuum of membrane-lysis activities. nih.gov
Pore StabilityThe structural integrity and longevity of the pore formed by multiple peptide molecules in the bacterial membrane.Identify mutations that improve intermolecular peptide-peptide interactions to create more stable and effective transmembrane pores.Molecular dynamics simulations are used to identify mutations that confer greater stability to transmembrane barrel-stave pores (TBPs). nih.gov
Membrane AffinityThe strength of the peptide's binding to the target membrane.Ensure the peptide effectively partitions into the bacterial membrane, which is a prerequisite for pore formation.Studies show that affinity for bacterial membranes needs to be optimized simultaneously with pore-forming ability for maximal activity. nih.govnih.gov

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to visualize and understand the complex, dynamic interactions between antimicrobial peptides and cell membranes at an atomic level. nih.govnih.gov These simulations can model the behavior of a peptide like Odorranain-P1b as it approaches, binds to, and penetrates a bacterial membrane, providing insights that are difficult to obtain through experimental methods alone. nih.gov By simulating these events over time, researchers can elucidate the peptide's mechanism of action. mdpi.com

A typical MD simulation involves placing a model of the peptide in a virtual environment with a lipid bilayer that mimics either a bacterial or a mammalian cell membrane. nih.govbgu.ac.il The simulations show that cationic AMPs are initially driven toward the negatively charged surface of bacterial membranes by favorable electrostatic interactions. nih.gov This initial binding is a crucial step that stabilizes the peptide on the membrane surface, allowing for subsequent events. nih.gov Once bound, many AMPs, which may be unstructured in solution, undergo a conformational change, often folding into an amphipathic α-helical structure. mdpi.com

Following this structural change, the peptide's hydrophobic residues insert into the membrane's hydrophobic core. nih.gov This process disrupts the local lipid structure and can lead to the formation of transmembrane pores or channels, a common mechanism for AMPs. mdpi.combgu.ac.il MD simulations allow researchers to observe how these pores assemble and how they affect membrane integrity, for example, by tracking the movement of water and ions across the bilayer. mdpi.com The rate of water penetration through the membrane significantly increases after the insertion of peptides, indicating membrane permeabilization. mdpi.com These detailed mechanistic insights are invaluable for understanding why a peptide is effective and for guiding the rational design of more potent variants. nih.govnih.gov

Table 2: Insights from Molecular Dynamics (MD) Simulations of AMP-Membrane Interactions

Simulation StageKey ObservationBiophysical ImplicationSupporting Evidence
Initial ApproachPeptides are drawn to the membrane surface within nanoseconds.Interaction is driven by favorable electrostatic forces between the positively charged peptide and negatively charged lipid head groups in bacterial membranes.Simulations show that peptides approach the S. aureus membrane within 25 ns, stabilized by interactions with lipid head groups. nih.gov
Membrane Binding & FoldingUpon interaction with the membrane, peptides often adopt a stable secondary structure (e.g., α-helix).The membrane environment induces a conformational change necessary for antimicrobial function. Many AMPs are unstructured in aqueous solution but fold in the presence of lipids.AMPs like magainin and aurein (B1252700) adopt amphipathic α-helical structures in the presence of membranes. mdpi.com
Hydrophobic InsertionHydrophobic residues of the peptide penetrate the nonpolar core of the lipid bilayer.This is the key step in membrane disruption, leading to loss of barrier function. The insertion is facilitated by the stable binding on the membrane surface.Simulations visualize the insertion of hydrophobic moieties into the membrane core. nih.gov
Pore Formation/PermeabilizationPeptide insertion facilitates the penetration of water and ions across the membrane.The formation of pores or channels leads to leakage of cellular contents and ultimately cell death.The insertion of peptides increases the number of water molecules crossing the bilayer, with the highest rates observed for peptides in a helical, pore-forming state. mdpi.com

Bioinformatics Analysis of Sequence-Activity Relationships and Structural Predictions

Bioinformatics provides a suite of tools for analyzing the relationship between an antimicrobial peptide's amino acid sequence and its biological activity. mdpi.com For a peptide like Odorranain-P1b, these analyses can help classify it, predict its structure, and identify key sequence features that determine its antimicrobial potency. nih.govspringernature.com The foundation of this work lies in large, well-annotated databases of known AMPs, which serve as a reference for comparing and analyzing new sequences. springernature.com

Quantitative Structure-Activity Relationship (QSAR) studies are a primary method for linking sequence to function. mdpi.com In a QSAR analysis, various physicochemical properties (descriptors) are calculated from the peptide's sequence, such as length, net charge, hydrophobicity, and amino acid composition. mdpi.com These descriptors are then correlated with experimentally determined antimicrobial activity (e.g., Minimum Inhibitory Concentration, or MIC). mdpi.com This process reveals which properties are most important for killing bacteria, providing a blueprint for designing new peptides. mdpi.com For example, such analyses can help create narrow-spectrum peptides that selectively target specific pathogens without harming beneficial microbiota. nih.gov

Another critical application of bioinformatics is the prediction of the peptide's three-dimensional (3D) structure. nih.gov Since obtaining experimental structures for every peptide is impractical, computational methods like ColabFold and trRosetta are used to generate accurate structural models from the amino acid sequence alone. nih.govnih.gov These predicted structures are crucial because a peptide's function is intimately linked to its shape. nih.gov Studies have shown a significant association between a predicted helical structure and broad-spectrum antibacterial activity. nih.gov By combining sequence analysis with structural prediction, researchers can better categorize novel AMPs and forecast their potential efficacy before they are synthesized and tested in the lab. nih.gov

Table 3: Bioinformatics in AMP Analysis: Sequence, Structure, and Activity

Bioinformatic ApplicationMethodologyKey InsightSupporting Evidence
Sequence-Activity Relationship (QSAR)Correlating physicochemical descriptors (charge, hydrophobicity) of peptide sequences with their measured antimicrobial activity (MIC values).Identifies the key molecular properties that drive antimicrobial potency, enabling the design of peptides with higher efficacy.The relationship between sequence, structure, and activity is complex and nonlinear, making computational QSAR methodologies indispensable for screening and design. mdpi.com
Structural PredictionUsing tools like ColabFold or trRosetta to generate a 3D model of the peptide from its primary amino acid sequence.Reveals the peptide's likely conformation (e.g., helical, beta-sheet), which is strongly linked to its mechanism of action and activity.There is a statistically significant association between predicted helical structures and observed antimicrobial activity. nih.gov Predicted structures are useful for function analysis. nih.gov
Peptide ClassificationComparing a new peptide's sequence and predicted structure against established AMP families in databases.Helps to categorize a peptide and infer its likely mechanism based on similarities to well-characterized AMPs.Peptides can be classified based on sequence similarity to known families like nigrocin or by structural patterns such as disulfide bridge connectivity. nih.govnih.gov
Sequence Permutation AnalysisSystematically rearranging the amino acid sequence of a known peptide and predicting the properties of the resulting isomers.Demonstrates that antimicrobial and antibiofilm activities can be dramatically altered without changing the amino acid composition, offering a method to generate novel peptides.Sequence permutation is a useful method to generate new antimicrobials against drug-resistant pathogens. nih.gov

Machine Learning and Artificial Intelligence Applications in Antimicrobial Peptide Discovery and Engineering

Machine learning (ML) and artificial intelligence (AI) are transforming the discovery and engineering of antimicrobial peptides by dramatically accelerating the identification of promising candidates. nih.govnih.gov Traditional discovery is often slow and costly, but AI can sift through immense sequence possibilities to find novel AMPs with high efficacy and low toxicity. mdpi.comarxiv.org These advanced computational approaches can be broadly categorized into "discriminators," which identify promising peptides, and "generators," which design entirely new ones. nih.govarxiv.org

Discriminator models are trained on large datasets of known AMPs and non-AMPs. youtube.com They learn to recognize the complex patterns and physicochemical properties associated with antimicrobial activity. mit.edu These models can then screen vast libraries of peptides—from natural sources or computational designs—to predict whether a given sequence is likely to be an effective antimicrobial. mdpi.com They can also be trained to predict other critical properties like toxicity, stability, and cell-penetrating ability, helping to filter for candidates with the most promising therapeutic profiles. nih.govmit.edu

Table 4: Applications of AI and Machine Learning in AMP Research

AI/ML ApproachDescriptionApplication in AMP ResearchSupporting Evidence
Discriminative Models (Classification)ML models (e.g., Random Forest, Support Vector Machines) trained to distinguish between different classes of data.Predicting if a peptide sequence has antimicrobial activity. Classifying peptides as antibacterial, antifungal, toxic, or non-toxic.ML models can be trained to predict antimicrobial activity from amino acid sequences, a key step in AMP development. mit.edu
Generative Models (De Novo Design)AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), that can create new data (peptide sequences) based on learned patterns.Designing entirely new AMP sequences that have a high probability of being active and non-toxic.Generative models learn the distribution over peptides and enable sampling of novel AMP candidates. nih.govarxiv.org
Large Language Models (LLMs)Advanced AI models (e.g., transformers) trained on vast amounts of sequence data to understand the "language" of proteins.Re-engineering existing peptides to improve their properties, such as reducing toxicity while maintaining or enhancing antimicrobial potency.LLMs were used to reengineer a toxic AMP (Protegrin-1) into a safer, effective version by evaluating millions of sequence variations. news-medical.net
Graph Neural Networks (GNNs)ML models that operate on graph-structured data, capturing connectivity and spatial relationships between amino acids.Predicting AMP activity based on the peptide's predicted 3D structure, incorporating more complex information than sequence alone.GNNs have been applied to structure-based AMP prediction, as they can capture more connectivity information than sequence-based models. nih.govmit.edu

Comparative Analysis and Future Research Directions

Comparative Studies with Other Odorranain Peptides and Amphibian Antimicrobial Peptides

The Odorrana genus of frogs is renowned for producing an exceptionally diverse array of antimicrobial peptides, often with multiple families and isoforms present in a single species. nih.gov This diversity likely reflects an evolutionary adaptation to a wide range of microbial threats in their environment.

Comparison within the Odorranain Family: Members of the Odorranain peptide family, while sharing a common lineage, exhibit significant structural and functional variations. For instance, Odorranain-NR, isolated from Odorrana grahami, is a 23-amino acid peptide notable for an unusual intramolecular disulfide-bridged hexapeptide segment. nih.govresearchgate.net This is distinct from the more common heptapeptide (B1575542) disulfide loop found in other ranid peptides like those in the Nigrocin family, with which Odorranain-NR shares some sequence similarity. nih.gov This structural nuance likely influences its antimicrobial specificity. Studies on Odorranain-NR demonstrated activity against several microorganisms but notably not against Escherichia coli. nih.govnih.gov In contrast, other peptides from the same frog, like Odorranain-H-OM1 from Odorrana margaretae, have shown broad-spectrum activity against both bacteria and fungi. researchgate.net This highlights that even within the same peptide family from closely related frog species, functional diversity is a key characteristic.

Comparison with Other Amphibian AMPs: When compared to other well-characterized amphibian AMPs, the Odorranain family contributes to the vast structural and functional repertoire.

Magainins: Originally isolated from the African clawed frog (Xenopus laevis), magainins are cationic, linear peptides that form α-helical structures. They act by forming pores in bacterial membranes, leading to cell lysis. nih.gov Synthetic magainins have confirmed this potent, broad-spectrum activity. nih.gov

Dermaseptins: This family, primarily from Phyllomedusinae frogs, also consists of cationic, α-helical peptides. They exhibit broad-spectrum antimicrobial activity, and recent studies have focused on creating synthetic derivatives with enhanced potency against multidrug-resistant bacteria like Acinetobacter baumannii. nih.govmdpi.com

Brevinins: Found in Ranidae family frogs, Brevinins are characterized by a C-terminal "Rana box" domain, a disulfide-bridged heptapeptide loop. mdpi.comnih.gov They generally possess broad-spectrum antibacterial activity but can also exhibit high hemolytic activity, a challenge for therapeutic development. nih.gov

The Odorranain peptides, with their varied structures, including unique disulfide bridge patterns, represent a distinct family within this broader context. Their mechanisms can range from membrane disruption to potentially more complex interactions, as suggested by the diverse activities observed in peptides from Odorrana species. nih.govresearchgate.net

Table 1: Comparative Features of Selected Amphibian Antimicrobial Peptides

Peptide Family Representative Peptide Source Organism Key Structural Feature Antimicrobial Spectrum
Odorranain Odorranain-NR Odorrana grahami Unusual C-terminal disulfide-bridged hexapeptide loop Active against various microbes, except E. coli. nih.govnih.gov
Magainin Magainin 2 Xenopus laevis Linear, α-helical Broad-spectrum antibacterial and antifungal. nih.gov
Dermaseptin Dermaseptin S4 Phyllomedusa spp. Linear, α-helical Broad-spectrum antibacterial, including resistant strains. nih.gov
Brevinin Brevinin-1OS Odorrana schmackeri C-terminal "Rana box" (disulfide-bridged heptapeptide) Primarily Gram-positive bacteria and yeast. nih.gov
Andersonin Andersonin-D1 Odorrana andersonii α-helical Selective for Gram-negative pathogens. nih.gov

Unexplored Biological Activities and Therapeutic Potential in Pre-clinical Models

While the primary focus of AMP research is on their antimicrobial properties, many of these peptides possess a range of other biological functions that remain largely unexplored for specific families like the Odorranains.

Potential Unexplored Activities: Research on peptides from Odorrana frogs has revealed functions beyond direct microbial killing. For example, some peptides exhibit antioxidant activity, while others show lectin-like (hemagglutinating) activity. researchgate.net Furthermore, peptides from Odorrana tiannanensis are suggested to employ sophisticated defense mechanisms that are not purely antimicrobial. nih.gov This suggests that peptides within the Odorranain family, including the hypothetical Odorranain-P1b, could possess valuable bioactivities such as:

Immunomodulation: Many amphibian AMPs can modulate the host immune response, acting as chemoattractants for immune cells or influencing inflammatory pathways.

Antiviral and Antifungal Activity: While antibacterial activity is commonly assayed, comprehensive screening against a wide range of viruses and pathogenic fungi is often lacking.

Wound Healing: Some amphibian peptides have been shown to accelerate wound healing by promoting the proliferation of keratinocytes and fibroblasts. nih.gov Given that these peptides are secreted onto the skin, a role in tissue repair is physiologically plausible.

Anticancer Activity: The membrane-disrupting capabilities of some AMPs allow them to selectively target cancer cells, which often have altered membrane compositions.

Therapeutic Potential in Pre-clinical Models: The therapeutic potential of a novel peptide like Odorranain-P1b would logically start with its anti-infective properties. Structure-guided design based on peptides like Andersonin-D1 from Odorrana andersonii has already led to the creation of synthetic peptides with potent in vivo activity in murine infection models. nih.gov These designed peptides showed high selectivity for Gram-negative pathogens while sparing beneficial gut microbes. nih.gov This provides a clear translational pathway for new Odorranain peptides. Preclinical models could be used to evaluate the efficacy of Odorranain-P1b or its optimized analogues in treating localized skin infections, systemic bacteremia, or biofilm-associated infections. nih.gov The development of nanocarrier systems to deliver peptides like the bacteriocin (B1578144) AS-48 has shown promise in preclinical models, suggesting a strategy to enhance efficacy and reduce potential toxicity for amphibian AMPs as well. frontiersin.org

Advancements in Methodologies for Peptide Research

The discovery and development of peptides like Odorranain-P1b are significantly accelerated by modern research methodologies. These advancements allow for more rapid and rational design of peptides with improved therapeutic characteristics. mdpi.com

In Silico and Rational Design: Computational tools are now central to AMP research. Databases and predictive algorithms can screen novel sequences, predict structure-activity relationships, and identify key physicochemical properties like cationicity and amphipathicity that are crucial for function. nih.gov Structure-guided design, which involves understanding how hydrophobicity and net charge impact bioactivity, has been successfully used to optimize peptides derived from Odorrana species, leading to synthetic analogues with enhanced and targeted activity. nih.gov

Chemical Modifications and Peptide Engineering: Once a lead peptide is identified, its properties can be enhanced through various chemical modifications. Strategies include:

Amino Acid Substitution: Replacing specific amino acids to increase net positive charge or optimize the hydrophobic moment.

N- and C-terminal Modifications: Acetylation or amidation can enhance stability and activity. researchgate.net

Cyclization: Creating cyclic peptides can improve resistance to proteolytic degradation and enhance target selectivity. researchgate.net

Incorporation of Non-natural Amino Acids: Using D-amino acids can increase stability against proteases. nih.gov

These engineering strategies aim to improve a peptide's performance by increasing its antimicrobial potency while minimizing undesirable effects like hemolysis. mdpi.com

Emerging Research Avenues and Translational Perspectives for Odorranain-P1b and Related AMPs

The future of AMP research, including for the Odorranain family, is moving towards creating highly specialized molecules for targeted therapeutic applications. nih.gov

Emerging Research Avenues:

Targeted Spectrum Peptides: A significant shift is occurring from broad-spectrum antimicrobials to peptides designed to target specific pathogens or microbial groups (e.g., only Gram-negative bacteria), which could reduce off-target effects on the host microbiome. nih.gov

Dual-Function Peptides: There is growing interest in peptides that combine antimicrobial activity with other functions, such as wound healing or anti-inflammatory effects, which could be highly beneficial in a clinical setting. nih.gov

Overcoming Resistance: Researchers are exploring novel mechanisms of action to circumvent existing microbial resistance. This includes designing peptides that target intracellular processes rather than just the cell membrane. nih.gov

Synergistic Combinations: Investigating the synergistic effects of AMPs with conventional antibiotics is a promising strategy to restore the efficacy of older drugs and reduce the concentrations needed for treatment. frontiersin.org

Translational Perspectives: The ultimate goal is to translate these promising peptides from the lab to the clinic. For a peptide like Odorranain-P1b, the path forward would involve a multi-step process. After initial discovery and characterization, synthetic analogues would be designed to optimize the therapeutic index (maximizing antimicrobial activity while minimizing toxicity). nih.gov These optimized candidates would then undergo rigorous preclinical testing in animal models to validate their in vivo efficacy and safety. nih.govfrontiersin.org The development of advanced formulations, such as peptide-based nanosystems, could further enhance their stability and delivery to the site of infection. mdpi.commdpi.com While the path to clinical application is challenging, the unique structures and diverse activities of peptides from the Odorrana genus provide a rich source of templates for developing the next generation of anti-infective therapies. nih.gov

Q & A

Q. How do researchers determine the antimicrobial activity of Odorranain-P1b against Gram-positive and Gram-negative bacteria?

  • Methodological Answer: Minimum inhibitory concentration (MIC) assays are performed using standardized protocols (e.g., broth microdilution) under controlled conditions (pH, salt concentration) . Time-kill curves and colony-forming unit (CFU) counts further validate bactericidal vs. bacteriostatic effects. Comparative studies against reference peptides (e.g., LL-37, hBD3) can contextualize potency .

Q. What structural features of Odorranain-P1b influence its antimicrobial mechanism?

  • Methodological Answer: Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are used to analyze secondary structures (α-helical, β-sheet) in membrane-mimetic environments . Mutagenesis studies (e.g., substituting cationic residues like lysine/arginine) assess impacts on membrane disruption or intracellular targeting .

Q. How can researchers validate the selectivity of Odorranain-P1b for microbial vs. mammalian cells?

  • Methodological Answer: Hemolysis assays (e.g., using red blood cells) and cytotoxicity tests (e.g., MTT assays on human keratinocytes) quantify selectivity. Therapeutic indices are calculated as the ratio of cytotoxic concentration (CC₅₀) to MIC .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, ionic strength) affect the activity of Odorranain-P1b, and how can contradictions in published data be resolved?

  • Methodological Answer: Replicate studies under standardized conditions (e.g., 10 mM phosphate buffer, pH 7.4) to isolate variables. Meta-analyses of datasets from repositories like DBAASP v.2 (which catalogs peptide activity under diverse conditions) can identify trends or outliers . Contradictions may arise from differences in microbial strains or assay protocols, necessitating cross-lab validation .

Q. What strategies optimize the stability and bioavailability of Odorranain-P1b in vivo?

  • Methodological Answer: Modular peptide engineering integrates protease-resistant D-amino acids or cyclization . Pharmacokinetic studies (e.g., serum stability assays) paired with lipid nanoparticle encapsulation enhance bioavailability. Molecular dynamics simulations predict degradation hotspots .

Q. How can synergistic interactions between Odorranain-P1b and conventional antibiotics be systematically evaluated?

  • Methodological Answer: Checkerboard assays calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5), additive effects (0.5–1), or antagonism (>1) . Transcriptomic profiling (RNA-seq) of bacteria post-exposure identifies pathways enhanced by combination therapy .

Q. What computational tools are available for de novo design of Odorranain-P1b analogs with enhanced antimicrobial properties?

  • Methodological Answer: Machine learning platforms like PeptideRanker predict antimicrobial potential based on sequence features (e.g., hydrophobicity, charge) . Molecular docking (e.g., using AutoDock Vina) models interactions with bacterial membranes or intracellular targets .

Data-Driven and Experimental Design Considerations

Q. How should researchers address variability in peptide synthesis purity when replicating studies on Odorranain-P1b?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify peptide purity (>95%). Collaborate with specialized synthesis facilities adhering to Good Manufacturing Practice (GMP) standards .

Q. What frameworks guide the formulation of testable hypotheses for Odorranain-P1b research?

  • Methodological Answer: Apply the PICO framework (Population: bacterial strain; Intervention: peptide concentration; Comparison: untreated control; Outcome: MIC reduction) . Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers leverage existing AMP databases to contextualize Odorranain-P1b’s activity?

  • Methodological Answer: Cross-reference APD (Antimicrobial Peptide Database) entries for sequence homology, structural motifs, and activity spectra . Use DBAASP v.2 to compare MIC values under matched experimental conditions .

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